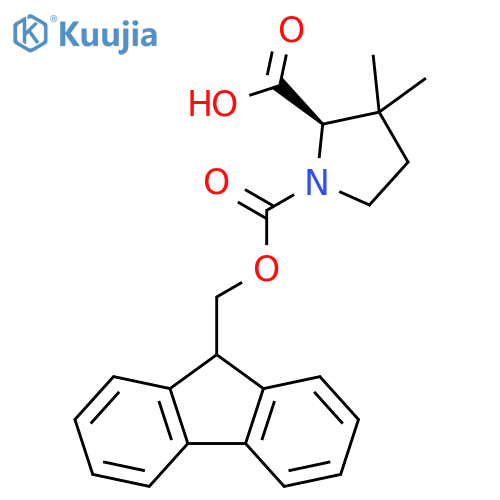

Cas no 2381009-82-9 ((R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic Acid)

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 1,2-Pyrrolidinedicarboxylic acid, 3,3-dimethyl-, 1-(9H-fluoren-9-ylmethyl) ester, (2R)-

- (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic Acid

-

- インチ: 1S/C22H23NO4/c1-22(2)11-12-23(19(22)20(24)25)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)/t19-/m0/s1

- InChIKey: HXTFRGDUGKDRBV-IBGZPJMESA-N

- ほほえんだ: N1(C(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)CCC(C)(C)[C@@H]1C(O)=O

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F349210-1g |

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic Acid |

2381009-82-9 | 1g |

$ 9200.00 | 2023-09-07 |

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic Acid 関連文献

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic Acidに関する追加情報

Compound CAS No 2381009-82-9: (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic Acid

The compound with CAS number 2381009-82-9, known as (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic Acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group attached to a pyrrolidine ring system. The presence of the Fmoc group, a well-known protecting group in peptide synthesis, suggests its potential application in advanced chemical synthesis and drug development.

Recent studies have highlighted the importance of such compounds in the development of novel therapeutic agents. The Fmoc group, in particular, has been extensively utilized in solid-phase peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. This makes the compound an invaluable tool in the construction of complex peptides and proteins, which are critical components in modern drug discovery.

The stereochemistry of the compound, denoted by the (R) configuration, plays a crucial role in its biological activity and pharmacokinetic properties. Stereoisomers often exhibit vastly different behaviors in biological systems, making the precise control of stereochemistry essential for drug development. This compound's specific stereochemical arrangement has been shown to influence its binding affinity to target proteins, making it a promising candidate for further research in medicinal chemistry.

In addition to its synthetic applications, this compound has been explored for its potential in catalytic processes. The pyrrolidine ring system, a five-membered amine-containing ring, is known for its ability to act as a catalyst in various organic reactions. The substitution pattern on the pyrrolidine ring, particularly the presence of two methyl groups at the 3-position, enhances its stability and reactivity under specific reaction conditions. This makes the compound a versatile building block in asymmetric catalysis and enantioselective synthesis.

The integration of cutting-edge research techniques such as X-ray crystallography and computational modeling has provided deeper insights into the structural properties of this compound. These studies have revealed that the spatial arrangement of substituents on the molecule significantly impacts its physical properties, including solubility and bioavailability. Such information is critical for optimizing drug delivery systems and improving therapeutic outcomes.

Furthermore, advancements in analytical chemistry have enabled precise characterization of this compound using techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These methods have been instrumental in confirming the molecular structure and purity of the compound, ensuring its reliability for use in research and development.

The application of green chemistry principles has also been explored in the synthesis of this compound. Researchers have developed environmentally friendly methods to synthesize this molecule, reducing waste and minimizing the use of hazardous reagents. Such approaches align with global efforts to promote sustainable practices in chemical manufacturing.

In conclusion, CAS number 2381009-82-9 represents a significant advancement in organic chemistry with wide-ranging applications in drug discovery, catalysis, and chemical synthesis. Its unique structure and stereochemical properties make it an invaluable tool for researchers seeking to develop innovative solutions in the pharmaceutical industry.

2381009-82-9 ((R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic Acid) 関連製品

- 1049753-43-6(6-Sec-Butyl-1,3-benzothiazol-2-amine Hydrochloride)

- 2172569-55-8(1-(1-Aminopropyl)-3,5-dimethylcyclohexan-1-ol)

- 1704943-19-0((3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromo-4-chlorophenyl)propanoic acid)

- 2138245-84-6(5-bromo-1-(propoxymethyl)-1H-1,2,4-triazol-3-amine)

- 1541505-46-7(2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amine)

- 1702192-50-4(2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methoxypropanoic acid)

- 40197-20-4(5-bromo-1H-1,3-benzodiazole-2-carboxylic acid)

- 929835-31-4(2-(2-propylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid)

- 2418659-90-0(3-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-4-methyl-5-(piperazin-1-yl)benzoic acid)

- 76139-65-6(4-Amino-3,5-dimethylpyridine1-oxide)